molecular formula C14H11BrN2O4 B5614218 (NE)-N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine

(NE)-N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine

Cat. No.: B5614218
M. Wt: 351.15 g/mol
InChI Key: VLSMBGNFEFYAEZ-LZYBPNLTSA-N
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Description

(NE)-N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a bromine atom, a nitrophenyl group, and a methoxy group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of 2-nitroanisole to form 5-bromo-2-nitroanisole

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment and controlled environments to manage the reactivity of the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(NE)-N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (NE)-N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-nitroanisole: Shares the bromine and nitro groups but lacks the hydroxylamine and methoxy groups.

    4-Bromo-2-methoxy-1-nitrobenzene: Similar structure but different functional groups.

Uniqueness

(NE)-N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(NE)-N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O4/c15-12-3-6-14(11(7-12)8-16-18)21-9-10-1-4-13(5-2-10)17(19)20/h1-8,18H,9H2/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSMBGNFEFYAEZ-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=N/O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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